molecular formula C8H5F2NO2S2 B2410222 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole CAS No. 186204-66-0

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole

Cat. No.: B2410222
CAS No.: 186204-66-0
M. Wt: 249.25
InChI Key: SHKGYNFSRWBSDZ-UHFFFAOYSA-N
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Description

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H5F2NO2S2. It is an important intermediate used in the synthesis of various pharmaceuticals, pesticides, and other fine chemicals . The compound is known for its unique chemical properties, which make it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole can be synthesized from 2-mercaptobenzothiazole through a series of chemical reactions. One common method involves the reaction of 2-mercaptobenzothiazole with difluoromethyl sulfone under specific conditions . The reaction typically requires the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the production of pharmaceutical drugs.

    Industry: The compound is used in the manufacture of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethylthio)benzothiazole
  • 2-Chlorobenzothiazole
  • 2-Mercaptobenzothiazole

Uniqueness

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it valuable for various applications compared to its analogs .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2S2/c9-7(10)15(12,13)8-11-5-3-1-2-4-6(5)14-8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKGYNFSRWBSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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